Manganese(2+) bis[tris(trimethylsilyl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+) bis[tris(trimethylsilyl)methanide] is a coordination complex composed of a manganese cation (Mn2+) and two tris(trimethylsilyl)methanide anions. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their low lattice energies and lipophilicity due to their bulky hydrocarbon backbones .
Preparation Methods
The synthesis of manganese(2+) bis[tris(trimethylsilyl)methanide] typically involves the reaction of manganese chloride (MnCl2) with tris(trimethylsilyl)methyl-lithium in a 1:2 molar ratio in tetrahydrofuran. This reaction yields the monomeric species [Mn{C(SiMe3)3}2], which is the first two-coordinate manganese compound to be characterized . The general method for preparing metal bis(trimethylsilyl)amides involves reactions of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amides via a salt metathesis reaction .
Chemical Reactions Analysis
Manganese(2+) bis[tris(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state manganese compounds.
Reduction: It can also be reduced to form lower oxidation state manganese species.
Substitution: The tris(trimethylsilyl)methanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Manganese(2+) bis[tris(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a reagent in various organic and inorganic reactions.
Biology: The compound’s unique properties make it useful in studying manganese’s role in biological systems.
Mechanism of Action
The mechanism by which manganese(2+) bis[tris(trimethylsilyl)methanide] exerts its effects involves the interaction of the manganese cation with various molecular targets. The bulky tris(trimethylsilyl)methanide ligands provide steric protection, allowing the manganese center to participate in specific reactions without interference from other molecules. This selective reactivity is crucial for its applications in catalysis and material synthesis .
Comparison with Similar Compounds
Manganese(2+) bis[tris(trimethylsilyl)methanide] can be compared with other metal bis(trimethylsilyl)amides, such as:
Lithium bis(trimethylsilyl)amide: Commonly used as a strong, sterically hindered base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Used in similar applications but with unique aggregation properties in solution.
The uniqueness of manganese(2+) bis[tris(trimethylsilyl)methanide] lies in its specific coordination environment and reactivity, which are distinct from those of other metal bis(trimethylsilyl)amides.
Properties
CAS No. |
102732-43-4 |
---|---|
Molecular Formula |
C20H54MnSi6 |
Molecular Weight |
518.1 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane;manganese(2+) |
InChI |
InChI=1S/2C10H27Si3.Mn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3;/q2*-1;+2 |
InChI Key |
OVOUUWRDDCFYBR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[C-]([Si](C)(C)C)[Si](C)(C)C.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.